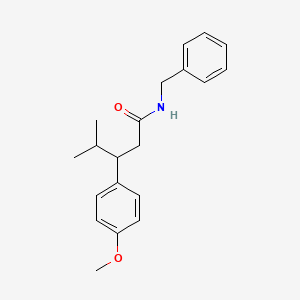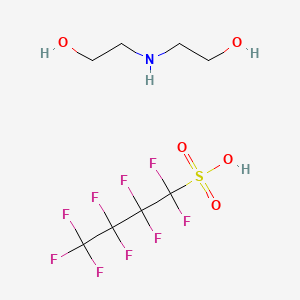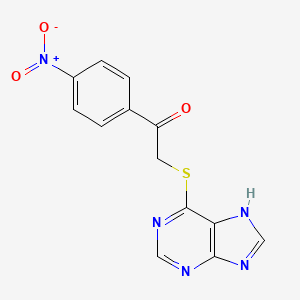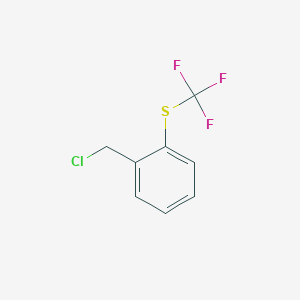
2-Cyclooctylpropanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclooctylpropanedioic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of propanedioic acid, featuring a cyclooctyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctylpropanedioic acid typically involves the reaction of cyclooctyl bromide with diethyl malonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Ethanol or other suitable organic solvents
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclooctylpropanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The cyclooctyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclooctyl ketones or dicarboxylic acids.
Reduction: Formation of cyclooctyl alcohols.
Substitution: Formation of various substituted cyclooctyl derivatives.
Scientific Research Applications
2-Cyclooctylpropanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclooctylpropanedioic acid involves its interaction with specific molecular targets and pathways. The cyclooctyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylpentanoic acid: Similar in structure but with an isopropyl group instead of a cyclooctyl group.
2,2’-Binaphthyl-6,6’-dicarboxylic acid: Another dicarboxylic acid with a different aromatic structure.
Uniqueness
2-Cyclooctylpropanedioic acid is unique due to its cyclooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
3667-53-6 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-cyclooctylpropanedioic acid |
InChI |
InChI=1S/C11H18O4/c12-10(13)9(11(14)15)8-6-4-2-1-3-5-7-8/h8-9H,1-7H2,(H,12,13)(H,14,15) |
InChI Key |
AZLFXTPBJRTHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B14158085.png)
![7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14158086.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)

![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)



![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)

